Synthetic Purity and Epimer Control: Quantitative HPLC Data for 9-Nitrominocycline
A key procurement differentiator for 9-nitrominocycline is its well-documented purity profile as a synthetic intermediate. Unlike generic minocycline hydrochloride, which has a defined purity specification as an API, 9-nitrominocycline's value is defined by its purity and the level of the undesired C4-epimer. A 2017 patent (CN106831469A) from Jiangsu Hansoh Pharma provides quantitative HPLC data, showing the optimized synthesis yields 9-nitrominocycline with a purity of 93.2% and a C4-epimer content of only 0.2% [1].
| Evidence Dimension | Purity and C4-Epimer Content |
|---|---|
| Target Compound Data | Purity: 93.2%; C4-epimer: 0.2% |
| Comparator Or Baseline | Baseline (in-process): Purity 89.8%; C4-epimer 0.2% |
| Quantified Difference | Absolute purity increase of 3.4% from crude to purified material. |
| Conditions | HPLC analysis after synthesis from minocycline hydrochloride using potassium nitrate and sulfuric acid at -20°C, followed by precipitation with ammonia methanol. |
Why This Matters
This quantitative purity and low epimer data are critical for ensuring a high-yielding and efficient subsequent reduction step to 9-aminominocycline, directly impacting the cost-effectiveness and quality of tigecycline synthesis.
- [1] Jiangsu Hansoh Pharma Co Ltd. (2017). Method for preparing tigecycline intermediate. CN106831469A. View Source
